Octavinyloctasilasesquioxane
Overview
Description
Octavinyloctasilasesquioxane (OVS) is an organic intermediate with eight unsaturated double bonds. It can be used to adjust the chemical structure of copolymers .
Synthesis Analysis
The synthesis of Octavinyloctasilasesquioxane involves the reaction of Octavinyloctasilasesquioxane (OVS) with 3-mercapto-1-propanol and 2,2-dimethoxy-2-phenylacetophenone in a solution of tetrahydrofuran .Molecular Structure Analysis
The molecular structure of Octavinyloctasilasesquioxane can be analyzed using techniques such as X-ray crystallography and electron diffraction .Chemical Reactions Analysis
Octavinyloctasilasesquioxane can be used as a cross-linking agent to prepare PHBV/OVS composites by a melt-reaction technique .Physical And Chemical Properties Analysis
Octavinyloctasilasesquioxane has a molecular weight of 633.04 g/mol. It has a melting point of >350 °C and a predicted boiling point of 329.4±25.0 °C. Its predicted density is 1.22±0.1 g/cm3 .Scientific Research Applications
Comprehensive Analysis of Octavinyloctasilasesquioxane Applications
Material Science Enhancing Polymer Properties: Octavinyloctasilasesquioxane (OVS) is utilized in material science to improve polymer composites’ properties. For instance, it has been used as a cross-linking agent in the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate)/OVS composites, enhancing their crystallization, melting behaviors, and thermal stability .
2. Organic Synthesis: Intermediate for Chemical Structure Adjustment OVS serves as a valuable organic intermediate with eight unsaturated double bonds, allowing for the adjustment of copolymers’ chemical structures .
3. Electronics: Development of High-Performance Composite Materials In electronics, OVS has been grafted with fluorinated long carbon chains to create a novel composite material with low dielectric constant and high thermal stability, suitable for high-performance applications .
Thermal Stability and Phase Transitions: The compound’s solid-state dynamics are noteworthy, with the ability to undergo reversible thermally induced phase transitions in the solid state, which is significant for materials that require stable properties under varying temperatures .
5. Cross-Linking Agent for Reactive Processing Techniques OVS is employed as a cross-linking agent in melt reactive processing techniques, which is crucial for developing materials with specific desired properties through controlled chemical reactions .
Future Directions
Mechanism of Action
Target of Action
Octavinyloctasilasesquioxane (OVS) is primarily used as a cross-linking agent in the formation of polymer composites . Its primary targets are polymers, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where it acts to adjust the chemical structure of the copolymer .
Mode of Action
OVS interacts with its targets through a process known as melt reactive processing . It contains eight unsaturated double bonds, which allow it to form strong Si-O bonds with the polymer molecules . This interaction results in the formation of cross-linked networks within the polymer structure .
Biochemical Pathways
The primary biochemical pathway affected by OVS is the polymerization process of PHBV. The introduction of OVS into the polymer matrix enhances the crystallization behavior and thermal stability of the polymer . This is achieved through the formation of cross-linked networks, which significantly enhance the nucleation behaviors and crystallization rate of the polymer .
Result of Action
The result of OVS’s action is the formation of cross-linked PHBV/OVS composites with improved thermal stability and crystallization behavior . These composites have potential applications in various fields, including the creation of highly luminescent polymer composites with a superhydrophobic micro/nano structured surface .
Action Environment
The action of OVS is influenced by environmental factors such as temperature and humidity. For instance, the melt reactive processing technique used to incorporate OVS into the polymer matrix requires specific temperature conditions . Additionally, OVS should be stored under an inert atmosphere at room temperature to avoid decomposition due to moisture .
properties
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
188356-58-3 | |
Record name | Octavinyloctasilsesquioxane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70989772 | |
Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octavinyloctasilasesquioxane | |
CAS RN |
69655-76-1 | |
Record name | Octa(vinylsilasesquioxane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octavinyl-T8-silsesquioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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